REACTION_CXSMILES
|
Cl[CH2:2][C:3]([OH:5])=[O:4].[CH3:6][C:7](=[N:9][OH:10])[CH3:8]>[OH-].[Na+]>[C:7](=[N:9][O:10][CH2:2][C:3]([OH:5])=[O:4])([CH3:8])[CH3:6] |f:2.3|
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
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Name
|
aqueous solution
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
36.5 g
|
Type
|
reactant
|
Smiles
|
CC(C)=NO
|
Name
|
aqueous solution
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
to flow at a rate of 4 ml/min into a glass tube
|
Type
|
TEMPERATURE
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Details
|
(10 mm in diameter and 100 mm in length) that was heated at 90°-100° C
|
Type
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CUSTOM
|
Details
|
The unreacted acetone oxime was removed from the reaction solution by two extractions with 100 ml of ether
|
Type
|
EXTRACTION
|
Details
|
The resulting aqueous solution was subjected to two extractions with 100 ml of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract was dried with magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
Ether was distilled off under vacuum
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)=NOCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |